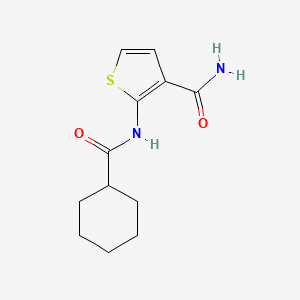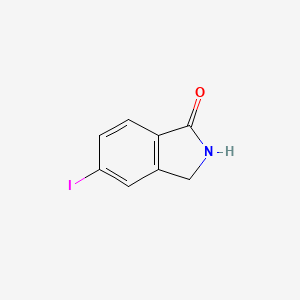
5-Iodoisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodoisoindolin-1-one is an organic compound with the molecular formula C8H6INO. It is also known as 5-iodo-1-isoindolinone. This compound is characterized by the presence of an iodine atom attached to the isoindolinone core, which is a bicyclic structure consisting of a benzene ring fused to a lactam ring. The compound appears as a white to yellow solid and is soluble in common organic solvents .
Mechanism of Action
Target of Action
The primary target of the compound 5-Iodoisoindolin-1-one, also known as 1H-Isoindol-1-one, 2,3-dihydro-5-iodo-, is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription .
Mode of Action
This compound interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions . The compound binds to active amino acid residues of CDK7, leading to inhibition of the kinase . This interaction results in the disruption of the cell cycle and transcription processes regulated by CDK7 .
Biochemical Pathways
The interaction of this compound with CDK7 affects the cell cycle regulation and transcription pathways . The inhibition of CDK7 disrupts these pathways, potentially leading to cell cycle arrest and altered gene expression . The downstream effects of these disruptions could include reduced cell proliferation and changes in cellular functions .
Pharmacokinetics
The compound’s high binding affinity to cdk7 suggests it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve alterations in cell cycle regulation and transcription . By inhibiting CDK7, the compound can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest . Additionally, the compound’s impact on transcription could lead to changes in gene expression, affecting various cellular functions .
Biochemical Analysis
Biochemical Properties
5-Iodoisoindolin-1-one has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), a key enzyme involved in cell cycle regulation . It has been shown to have high binding affinity with active amino acid residues of CDK7, indicating its potential role in biochemical reactions .
Cellular Effects
The effects of this compound on cellular processes are primarily linked to its potential inhibitory action on CDK7 . By inhibiting CDK7, it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is believed to be related to its inhibitory effects on CDK7 . It may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 5-Iodoisoindolin-1-one typically involves the following steps :
Deprotonation: The hydrogen ion in 2,3-dihydroisoindolinone is replaced with an oxygen ion through deprotonation using a basic amine.
Iodination: The resulting 2,3-dioxoisoindolinone is then reacted with iodine chloride to produce 5-iodoisoindolinone.
Industrial production methods for this compound are not extensively documented, but the above synthetic route is commonly employed in laboratory settings.
Chemical Reactions Analysis
5-Iodoisoindolin-1-one undergoes various chemical reactions, including :
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed reaction conditions and products are not extensively documented.
Common reagents used in these reactions include iodine chloride for iodination and basic amines for deprotonation. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5-Iodoisoindolin-1-one has several applications in scientific research :
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology and Medicine:
Industry: It can be used in the synthesis of materials with specific properties, although detailed industrial applications are limited.
Comparison with Similar Compounds
5-Iodoisoindolin-1-one can be compared with other similar compounds such as :
5-Bromo-2,3-dihydro-1H-isoindol-1-one: Similar structure with a bromine atom instead of iodine.
2,3-Dihydro-1H-isoindol-1-one: Lacks the halogen substitution, making it less reactive in certain chemical reactions.
The presence of the iodine atom in this compound makes it unique and potentially more reactive in substitution reactions compared to its bromine or hydrogen-substituted counterparts.
Properties
IUPAC Name |
5-iodo-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDADBWJXAKXSIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)I)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718848 |
Source


|
| Record name | 5-Iodo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897958-99-5 |
Source


|
| Record name | 5-Iodo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
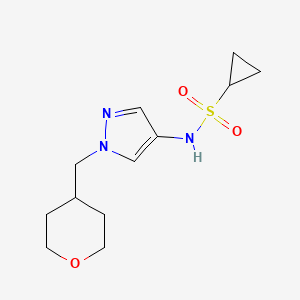
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B2419733.png)

![5-Tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2419738.png)
![Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2419739.png)
![Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate](/img/structure/B2419741.png)
![6,7-dihydro-5H-benzo[d]isoxazol-4-one](/img/structure/B2419742.png)
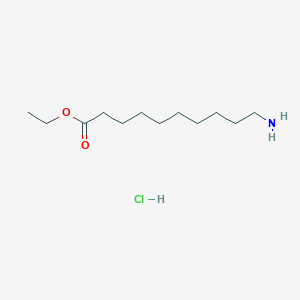
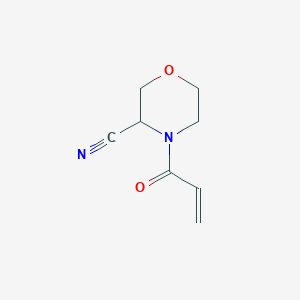
![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2419747.png)
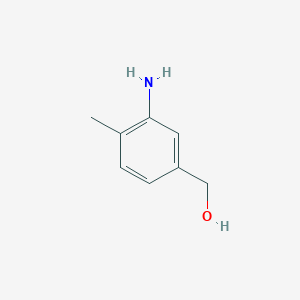
![4-amino-5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one](/img/structure/B2419750.png)
![2-Chloro-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2419751.png)
